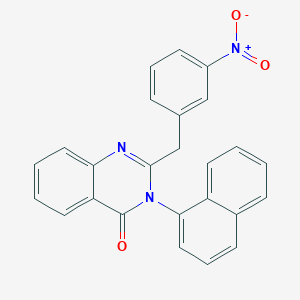![molecular formula C15H19N3O2 B6127883 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol, also known as BM212, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BM212 belongs to the class of pyrimidinol compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol is not fully understood. However, it has been proposed that 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol inhibits the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol in lab experiments is that it has been extensively studied for its potential use as an anticancer and anti-inflammatory agent. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has also been found to exhibit low toxicity in vitro. However, one of the limitations of using 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol in lab experiments is that its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol. One of the future directions is to further investigate its mechanism of action. Another future direction is to study its potential use in combination with other anticancer and anti-inflammatory agents. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol could also be studied for its potential use in other scientific research applications such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential use as an anticancer and anti-inflammatory agent. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has several advantages for lab experiments, but its mechanism of action is not fully understood. There are several future directions for the study of 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol, and further research is needed to fully understand its potential use in various scientific research applications.
合成方法
The synthesis of 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol involves the reaction of 2-aminopyrimidine with 4-butoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol.
科学研究应用
2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has been found to exhibit a range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells.
2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. 2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
属性
IUPAC Name |
2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-9-20-13-7-5-12(6-8-13)17-15-16-11(2)10-14(19)18-15/h5-8,10H,3-4,9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWOTGZHFVAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)
